molecular formula C13H18F2O2 B7996554 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol

1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol

Cat. No.: B7996554
M. Wt: 244.28 g/mol
InChI Key: GZUCDJUIZUKFHI-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol is an organic compound characterized by the presence of a difluorophenyl group and an iso-pentoxy group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol typically involves the reaction of 3,5-difluorophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-4-iso-pentoxyphenol. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide to yield the final product, this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

    Oxidation: 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanone.

    Reduction: 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group may enhance binding affinity and specificity, while the iso-pentoxy group can influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

    1-(3,5-Difluorophenyl)ethanol: Lacks the iso-pentoxy group, which may result in different chemical and biological properties.

    1-(4-Iso-pentoxyphenyl)ethanol: Lacks the difluoro substituents, which can affect its reactivity and interactions.

    1-(3,5-Dimethoxyphenyl)ethanol: Contains methoxy groups instead of difluoro and iso-pentoxy groups, leading to different chemical behavior.

Properties

IUPAC Name

1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-8(2)4-5-17-13-11(14)6-10(9(3)16)7-12(13)15/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUCDJUIZUKFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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